![molecular formula C9H4ClF3N2O3 B2626188 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol CAS No. 338407-04-8](/img/structure/B2626188.png)

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

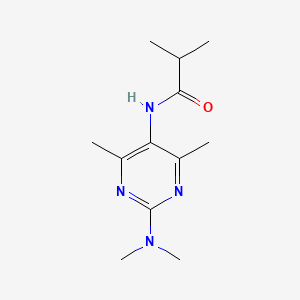

Overview

Description

Trifluoromethylated pyridines, such as the one you mentioned, are a class of compounds that are often used in pharmaceuticals and agrochemicals due to their unique properties . They contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, and a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of trifluoromethylated pyridines can be complex and often involves multiple steps . The exact method would depend on the specific structure of the compound. For example, one common method involves the reaction of a pyridine derivative with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of trifluoromethylated pyridines typically includes a six-membered pyridine ring with a trifluoromethyl group attached . The exact structure would depend on the positions of these groups and any other substituents on the ring.Chemical Reactions Analysis

Trifluoromethylated pyridines can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by another group. They can also participate in electrophilic aromatic substitution reactions, where a group is added to the pyridine ring.Physical And Chemical Properties Analysis

Trifluoromethylated pyridines typically have low solubility in water due to the hydrophobic trifluoromethyl group . They also tend to have high thermal stability and resistance to oxidation .Scientific Research Applications

Antimicrobial Activities

Research conducted by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial activities. One of the synthesized compounds, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showed good or moderate antimicrobial activity, suggesting potential applications in this field (Bayrak et al., 2009).

Synthesis of Pyridine Derivatives

Yang et al. (2013) conducted a study on the regioselective synthesis of pyridine derivatives, which are structurally related to the compound . They synthesized 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, showcasing the flexibility and potential of such compounds in chemical synthesis (Yang et al., 2013).

Difluoromethylation of Aromatic Isoxazoles

Shibata (2014) reported on the activation of aromatic diaryl isoxazoles for the regio- and diastereoselective difluoromethylation at the isoxazole's 5-position. This study indicates the potential of such compounds in the synthesis of difluoromethylated isoxazolines, which may have significant implications in pharmaceuticals (Shibata, 2014).

Synthesis of Trifluoromethylated Isoxazolines

Another study by Kawai et al. (2014) focused on the synthesis of highly functionalized trifluoromethylated isoxazoline derivatives. These compounds, featuring triflyl groups, showed potential as a new class of antiparasiticides. This study highlights the application of trifluoromethylated compounds in the development of new therapeutic agents (Kawai et al., 2014).

Antitumor Activity of Related Compounds

Maftei et al. (2016) described the design and structural characterization of novel oxadiazole and trifluoromethylpyridine derivatives, related to natural products. Their study assessed the in vitro anti-cancer activity of these compounds, indicating their potential in medical applications (Maftei et al., 2016).

Synthesis of Pyridyl Polyheterocyclic Compounds

Hu et al. (2006) synthesized pyridyl polyheterocyclic oxime-ether Schiff bases, which included triazole and oxadiazole subunits. Their research demonstrated the synthesis versatility of compounds related to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol and their potential application in the development of new antibacterial agents (Hu et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .

Mode of Action

It is suggested that it may interact with its targets, possibly affecting spectrin-like proteins in the cytoskeleton .

Biochemical Pathways

It is plausible that the compound could influence pathways related to cell proliferation and angiogenesis, given its potential interaction with tyrosine kinase receptors .

Result of Action

Based on its potential targets, it could potentially influence cell proliferation and angiogenesis .

Safety and Hazards

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-hydroxy-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O3/c10-4-1-3(9(11,12)13)2-14-6(4)5-7(16)15-18-8(5)17/h1-2,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMVDMHMPPBSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=C(ONC2=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2626113.png)

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)

![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)